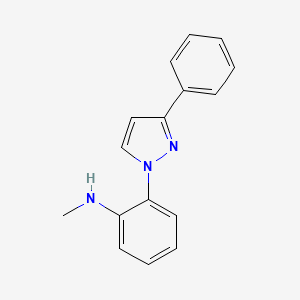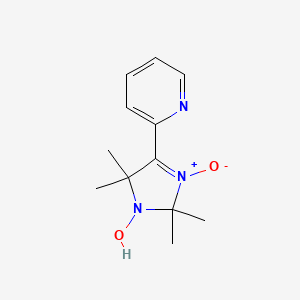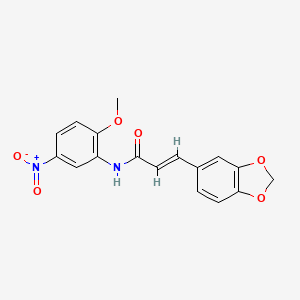
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline, also known as MPP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound that contains a pyrazole ring, which is known for its biological activities.
Wirkmechanismus
The mechanism of action of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can inhibit the proliferation of cancer cells and induce apoptosis. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can reduce inflammation and improve insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has several advantages as a research tool, including its high potency and selectivity. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline is also relatively easy to synthesize and can be obtained in good yields. However, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline.
Zukünftige Richtungen
There are several future directions for research on N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline. One direction is to investigate the potential applications of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in the treatment of various diseases such as cancer and diabetes. Another direction is to explore the mechanism of action of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further studies are needed to evaluate the safety and toxicity of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in vivo.
Synthesemethoden
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can be synthesized using a variety of methods, including the reaction of 3-phenyl-1H-pyrazole-4-carboxaldehyde with N-methylaniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yields and can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In agriculture, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been used as a pesticide due to its insecticidal and fungicidal properties. In material science, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been used as a dye and a precursor for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-methyl-2-(3-phenylpyrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-17-15-9-5-6-10-16(15)19-12-11-14(18-19)13-7-3-2-4-8-13/h2-12,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKRGOLPUZCCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)

![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)
![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)